molecular formula C48H44N2O2 B14233836 4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde CAS No. 653584-14-6

4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde

Cat. No.: B14233836
CAS No.: 653584-14-6
M. Wt: 680.9 g/mol
InChI Key: CYLUYUVDRZCIRA-UHFFFAOYSA-N
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Description

4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is a complex organic compound characterized by its phenanthrene core and two benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the phenanthrene core followed by the introduction of the butylphenyl and azanediyl groups. The final step involves the addition of the benzaldehyde groups under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The phenanthrene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde involves its interaction with specific molecular targets. The phenanthrene core can intercalate with DNA, while the benzaldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{Anthracene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
  • 4,4’-{Naphthalene-1,8-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde

Uniqueness

4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is unique due to its phenanthrene core, which provides distinct electronic properties compared to anthracene and naphthalene derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.

Properties

CAS No.

653584-14-6

Molecular Formula

C48H44N2O2

Molecular Weight

680.9 g/mol

IUPAC Name

4-(4-butyl-N-[10-(4-butyl-N-(4-formylphenyl)anilino)phenanthren-9-yl]anilino)benzaldehyde

InChI

InChI=1S/C48H44N2O2/c1-3-5-11-35-17-25-39(26-18-35)49(41-29-21-37(33-51)22-30-41)47-45-15-9-7-13-43(45)44-14-8-10-16-46(44)48(47)50(42-31-23-38(34-52)24-32-42)40-27-19-36(20-28-40)12-6-4-2/h7-10,13-34H,3-6,11-12H2,1-2H3

InChI Key

CYLUYUVDRZCIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)C=O

Origin of Product

United States

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